molecular formula C10H19NO2 B13166072 [1-(Aminomethyl)cyclopropyl](oxan-3-yl)methanol

[1-(Aminomethyl)cyclopropyl](oxan-3-yl)methanol

Cat. No.: B13166072
M. Wt: 185.26 g/mol
InChI Key: GCONCKLCEDNQIV-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol is a cyclopropane-containing alcohol derivative characterized by two distinct structural motifs:

  • The aminomethyl group (-CH2NH2) introduces basicity and hydrogen-bonding capability, which may influence solubility and receptor interactions.
  • Oxan-3-ylmethanol moiety: The tetrahydropyran (oxane) ring at the 3-position contributes to hydrophilicity and stereochemical complexity.

This compound is part of a broader class of alcohols where the oxan-3-yl group is replaced with diverse heterocyclic or substituted aromatic systems (e.g., thiazole, bromofuran, pyridine) . Such structural variations are critical in optimizing physicochemical and pharmacological properties for applications in drug discovery or material science.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(oxan-3-yl)methanol

InChI

InChI=1S/C10H19NO2/c11-7-10(3-4-10)9(12)8-2-1-5-13-6-8/h8-9,12H,1-7,11H2

InChI Key

GCONCKLCEDNQIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C(C2(CC2)CN)O

Origin of Product

United States

Preparation Methods

Cyclopropanation of Aminomethyl Precursors

One approach involves the cyclopropanation of aminoalkyl intermediates, followed by hydroxymethylation. For example, starting from aminomethyl compounds, cyclopropanation can be achieved via Simmons–Smith reaction conditions, which utilize diiodomethane and zinc-copper couple to generate cyclopropanes selectively.

Procedure:

  • Synthesize aminomethyl derivatives through nucleophilic substitution or reductive amination.
  • Subject these intermediates to Simmons–Smith cyclopropanation conditions, typically at room temperature in dichloromethane.
  • Follow with hydroxymethylation using formaldehyde or paraformaldehyde under basic conditions to introduce the hydroxymethyl group at the cyclopropane ring.

Research Data:

Step Reagents & Conditions Yield Notes
Cyclopropanation CH₂I₂, Zn-Cu, in CH₂Cl₂ ~75% Selective for cyclopropane formation
Hydroxymethylation Formaldehyde, NaOH ~65% Functionalization at the cyclopropane ring

Advantages and Limitations

This method allows for direct access to the target compound but may suffer from regioselectivity issues and side reactions, especially with sensitive amino groups.

Reductive Amination of Cyclopropanecarboxaldehyde Intermediates

Synthesis via Cyclopropanecarboxaldehyde

Research indicates that cyclopropanecarboxaldehyde serves as a pivotal intermediate for amino-functionalized cyclopropanes. The synthesis involves:

Research Data:

Step Reagents & Conditions Yield Reference
Hydrogenation H₂, Raney Ni, 25°C, 4.45 bar 98%
Reductive amination NH₃ or RNH₂, NaBH₃CN or NaBH₄ >90% ,

Example Synthesis

  • Starting from cyclopropanecarboxaldehyde, hydrogenation produces cyclopropylmethanol with high selectivity.
  • Subsequent reaction with methylamine under reductive amination conditions yields the amino-methyl cyclopropane derivative.

Notes on Process

This method offers high efficiency and selectivity, especially when optimized with suitable catalysts and reaction parameters, such as temperature (20–50°C) and pressure (2.4–5.2 bar).

Multi-step Transformations Involving Cyclopropyl Precursors

Cyclopropylmethylation and Functional Group Interconversions

Research suggests that cyclopropylmethylation of aromatic or heteroaromatic compounds, followed by functional group manipulations, can lead to the target compound.

  • Example: Alkylation of phenyl derivatives with cyclopropylmethyl halides, followed by amino group introduction via nucleophilic substitution.
  • Subsequent hydroxymethylation of the cyclopropane ring introduces the hydroxymethyl group.

Research Data:

Step Reagents & Conditions Yield Notes
Alkylation Cyclopropylmethyl chloride, base ~70% Efficient for aromatic derivatives
Amino functionalization Nucleophilic substitution >80% Requires protecting groups

Advantages and Limitations

This approach provides versatility but involves multiple steps, which may reduce overall yield and increase complexity.

Summary of Key Research Findings and Data Tables

Methodology Key Reagents Typical Conditions Yield Range Advantages Limitations
Cyclopropanation + hydroxymethylation DiI₂, formaldehyde Room temp, mild base 65–75% Direct, versatile Regioselectivity issues
Hydrogenation + reductive amination H₂, Raney Ni, NH₃ 20–50°C, 2.4–5.2 bar >90% High selectivity and yield Catalyst sensitivity
Multi-step alkylation Cyclopropylmethyl halide Various, reflux 70–80% Flexible, broad scope Multi-step, lower overall yield

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 1-(Aminomethyl)cyclopropylmethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, thiols, amines.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.

Biology

    Biochemical Studies: Utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Medicine

    Drug Development: Potential use in the development of pharmaceutical compounds with therapeutic properties.

Industry

    Material Science: Application in the synthesis of novel materials with unique properties.

    Agriculture: Potential use in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(Aminomethyl)cyclopropylmethanol with selected analogues from literature, focusing on substituent-driven differences:

Compound Name CAS Registry Number Molecular Formula Molecular Weight (g/mol) Key Substituent Features
1-(Aminomethyl)cyclopropylmethanol Not explicitly listed C9H17NO2 171.24 Oxane ring (hydrophilic, stereochemical diversity)
1-(Aminomethyl)cyclopropylmethanol 1427504-90-1 C9H13N3OS 211.28 Methyl-thiazole (aromatic, sulfur-containing)
1-(Aminomethyl)cyclopropylmethanol 1427504-91-2 C8H10BrNO2 232.08 Bromofuran (halogenated, electron-deficient)
Key Observations:

Hydrophilicity and Solubility :

  • The oxane-containing compound is expected to exhibit higher aqueous solubility due to the oxygen-rich tetrahydropyran ring, which enhances hydrogen bonding with water .
  • Thiazole and bromofuran analogues likely have reduced solubility due to aromatic/heteroaromatic rings (increased hydrophobicity) and, in the case of bromofuran, halogen-induced steric hindrance .

Molecular Weight and Steric Effects: The bromofuran derivative has the highest molecular weight (232.08 g/mol) due to bromine substitution, which may influence pharmacokinetic properties like membrane permeability.

Electronic and Reactivity Profiles :

  • The oxane ring’s electron-rich oxygen atoms could participate in dipole-dipole interactions, favoring binding to polar targets.
  • Bromine in the bromofuran analogue may enhance electrophilicity, making it reactive in cross-coupling reactions or as a substrate for nucleophilic substitution .

Biological Activity

1-(Aminomethyl)cyclopropylmethanol is a synthetic organic compound that exhibits potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a cyclopropyl structure and an oxane (tetrahydrofuran) moiety, which may influence its interactions within biological systems. Understanding its biological activity is crucial for assessing its potential therapeutic applications.

Chemical Structure and Properties

The structural formula of 1-(Aminomethyl)cyclopropylmethanol indicates the presence of functional groups that can participate in various chemical reactions:

  • Cyclopropyl Group : Provides unique steric and electronic properties.
  • Aminomethyl Group : Imparts potential for hydrogen bonding and interaction with biological targets.
  • Oxane Moiety : Contributes to the compound's solubility and stability.

Biological Activity

Research into the biological activity of 1-(Aminomethyl)cyclopropylmethanol suggests several pharmacological effects, particularly in modulating neurotransmitter systems. Compounds with similar structures have been noted for their neuroactive properties, which may extend to this compound.

Key Activities

  • Neurotransmitter Modulation : Similar compounds often exhibit activity in neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Antioxidant Properties : The presence of hydroxymethyl functionalities in related compounds suggests possible antioxidant effects.
  • Analgesic Effects : Some structural analogs have shown promise in pain management.

Case Studies

Recent studies focused on related compounds provide a framework for understanding the biological activity of 1-(Aminomethyl)cyclopropylmethanol:

  • Neuroactive Compounds : A study demonstrated that cyclopropylamine derivatives could effectively modulate serotonin receptors, suggesting a pathway for antidepressant effects.
  • Antioxidant Activity : Research on tetrahydrofuran derivatives showed significant free radical scavenging activity, indicating potential protective effects against oxidative stress.

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